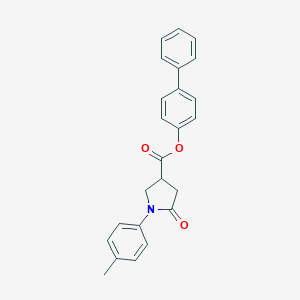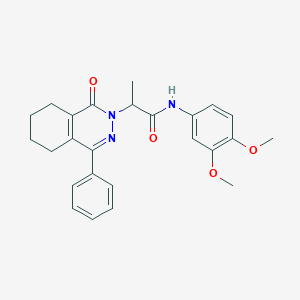![molecular formula C22H20BrNO4 B271099 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases.
Wirkmechanismus
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling. By inhibiting TYK2, this compound blocks the downstream signaling of cytokines such as IL-23 and IL-12, which are known to drive the differentiation and activation of Th17 and Th1 cells, respectively. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activity of immune cells that contribute to autoimmune disease.
Biochemical and Physiological Effects:
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases. In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its high selectivity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of this compound is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in certain disease settings.
Zukünftige Richtungen
There are several potential future directions for the development of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One possibility is the combination of this compound with other drugs that target different pathways involved in autoimmune disease. Another direction is the use of this compound in combination with biologic therapies such as monoclonal antibodies, which may enhance the efficacy of both treatments. Additionally, further research is needed to determine the optimal dosing and treatment duration of this compound in clinical trials.
Synthesemethoden
The synthesis of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the preparation of 4-(4-methylphenoxy)benzaldehyde. This is followed by the reaction of the aldehyde with 6-bromo-2-hexanone to form the corresponding ketone. The ketone is then subjected to a Diels-Alder reaction with cyclopentadiene to yield the cycloadduct. The final step involves the conversion of the cycloadduct to the carboxamide by reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of these diseases.
Eigenschaften
Molekularformel |
C22H20BrNO4 |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
2-bromo-N-[4-(4-methylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H20BrNO4/c1-11-2-6-13(7-3-11)27-14-8-4-12(5-9-14)24-21(25)17-15-10-16-18(17)22(26)28-20(16)19(15)23/h2-9,15-20H,10H2,1H3,(H,24,25) |
InChI-Schlüssel |
WJRHWCHMFPPOLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)







![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)